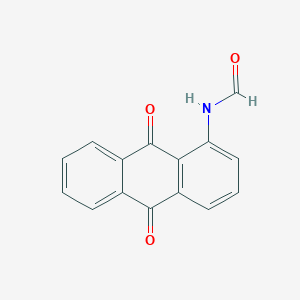
N-(9,10-Dioxo-9,10-dihydroanthracen-1-YL)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(9,10-Dioxo-9,10-dihydroanthracen-1-YL)formamide is an organic compound that belongs to the class of anthraquinone derivatives. Anthraquinones are known for their diverse applications in various fields, including dyes, pigments, and pharmaceuticals. This compound is characterized by the presence of a formamide group attached to the anthraquinone core, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,10-Dioxo-9,10-dihydroanthracen-1-YL)formamide typically involves the reaction of 1-aminoanthraquinone with formic acid or formic acid derivatives. The reaction is carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the formamide bond. The reaction can be represented as follows:
1-aminoanthraquinone+formic acid→this compound+water
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(9,10-Dioxo-9,10-dihydroanthracen-1-YL)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the anthraquinone core.
Substitution: The formamide group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state anthraquinone derivatives, while reduction may produce hydroanthraquinone derivatives.
Scientific Research Applications
N-(9,10-Dioxo-9,10-dihydroanthracen-1-YL)formamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various anthraquinone derivatives, which are important in dye and pigment industries.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals, particularly for its potential as an anticancer agent.
Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(9,10-Dioxo-9,10-dihydroanthracen-1-YL)formamide involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in its potential anticancer applications. Additionally, the compound may inhibit certain enzymes, further contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Aminoanthraquinone: A precursor in the synthesis of N-(9,10-Dioxo-9,10-dihydroanthracen-1-YL)formamide, known for its use in dye production.
2-Chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide: Another anthraquinone derivative with potential antimicrobial properties.
N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide: A compound with similar structural features and applications in organic synthesis.
Uniqueness
This compound is unique due to its formamide group, which imparts distinct chemical reactivity and biological activity compared to other anthraquinone derivatives. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
42419-86-3 |
|---|---|
Molecular Formula |
C15H9NO3 |
Molecular Weight |
251.24 g/mol |
IUPAC Name |
N-(9,10-dioxoanthracen-1-yl)formamide |
InChI |
InChI=1S/C15H9NO3/c17-8-16-12-7-3-6-11-13(12)15(19)10-5-2-1-4-9(10)14(11)18/h1-8H,(H,16,17) |
InChI Key |
OSKSYESYIGCEOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















